![molecular formula C15H14F3N3O3S B2555951 2-[(4-nitrobenzyl)sulfanyl]-3-propyl-6-(trifluoromethyl)-4(3H)-pyrimidinone CAS No. 860609-27-4](/img/structure/B2555951.png)

2-[(4-nitrobenzyl)sulfanyl]-3-propyl-6-(trifluoromethyl)-4(3H)-pyrimidinone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

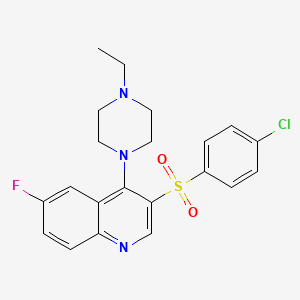

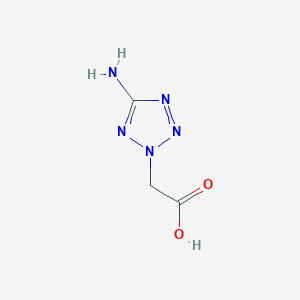

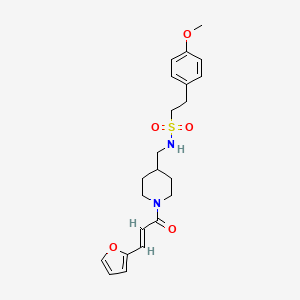

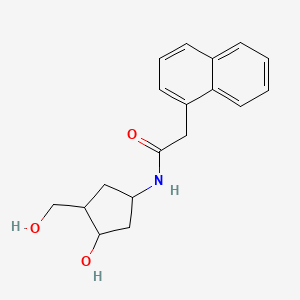

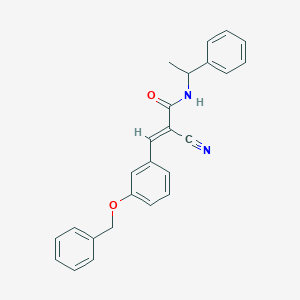

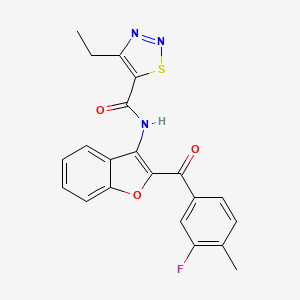

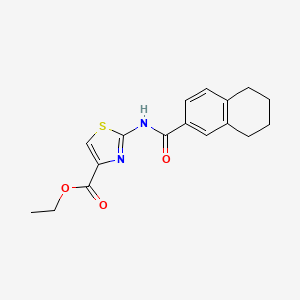

“2-[(4-nitrobenzyl)sulfanyl]-3-propyl-6-(trifluoromethyl)-4(3H)-pyrimidinone” is a chemical compound with the molecular formula C15H14F3N3O3S . It contains a pyrimidinone ring, which is a common structure in many pharmaceuticals and biologically active compounds.

Molecular Structure Analysis

The compound contains several functional groups, including a pyrimidinone ring, a trifluoromethyl group, a propyl chain, a sulfanyl group, and a nitrobenzyl group . These groups could potentially influence the compound’s reactivity and biological activity.Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by its functional groups. For example, the trifluoromethyl group is known for its high electronegativity and can influence the compound’s reactivity .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its functional groups and molecular structure . For example, the trifluoromethyl group could influence the compound’s lipophilicity and metabolic stability .Aplicaciones Científicas De Investigación

- Anticancer Agents : Researchers investigate the potential of this compound as an anticancer agent due to its structural features and trifluoromethyl group, which can enhance bioavailability and metabolic stability .

- Kinase Inhibitors : The benzyl sulfanyl moiety may interact with kinases, making this compound a candidate for kinase inhibition studies .

- Benzylic Position Reactivity : The benzylic position is susceptible to nucleophilic substitution reactions, such as bromination or nucleophilic attack. Understanding these reactions can aid in designing new synthetic routes .

- Free Radical Bromination : Investigate the radical bromination of the benzylic position using N-bromosuccinimide (NBS) as a reagent . This reaction can lead to the formation of new C–Br bonds.

- Trifluoromethyl Group : The trifluoromethyl substituent contributes to the compound’s lipophilicity and electronic properties. Researchers explore its impact on material properties, such as solubility and reactivity .

- Metabolic Stability : Investigate how the compound is metabolized in vivo. The presence of the nitrobenzyl group and the trifluoromethyl substituent may affect its stability and clearance .

- Cell-Based Assays : Evaluate the compound’s effects on cellular processes, including cell viability, apoptosis, and protein expression. Identify potential molecular targets .

- Protein Crystallography : Determine the binding mode of this compound with relevant proteins using X-ray crystallography .

- Pesticide Development : Explore the potential of this compound as a pesticide or herbicide. The trifluoromethyl group may enhance its efficacy and selectivity .

Medicinal Chemistry and Drug Development

Organic Synthesis and Catalysis

Materials Science and Fluorinated Compounds

Pharmacokinetics and Metabolism

Biological Activity and Target Identification

Agrochemical Research

Mecanismo De Acción

Propiedades

IUPAC Name |

2-[(4-nitrophenyl)methylsulfanyl]-3-propyl-6-(trifluoromethyl)pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14F3N3O3S/c1-2-7-20-13(22)8-12(15(16,17)18)19-14(20)25-9-10-3-5-11(6-4-10)21(23)24/h3-6,8H,2,7,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQDBTPFERZLCFO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=O)C=C(N=C1SCC2=CC=C(C=C2)[N+](=O)[O-])C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14F3N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(4-nitrobenzyl)sulfanyl]-3-propyl-6-(trifluoromethyl)-4(3H)-pyrimidinone | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-Chlorophenyl)-4-[4-(2-fluorophenyl)piperazin-1-yl]pyrazolo[1,5-a]pyrazine](/img/structure/B2555871.png)

![4-Chloro-3-iodopyrazolo[1,5-a]pyrazine](/img/structure/B2555880.png)

![2,4-dimethoxy-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)benzamide](/img/structure/B2555882.png)

![4-Tert-butyl-3-[4-(trifluoromethyl)piperidine-1-carbonyl]pyrrolidin-2-one](/img/structure/B2555891.png)